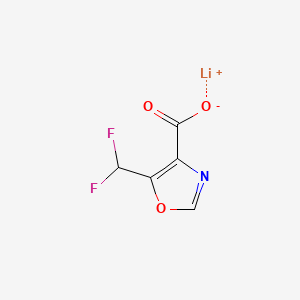Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate
CAS No.:
Cat. No.: VC18037000
Molecular Formula: C5H2F2LiNO3
Molecular Weight: 169.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H2F2LiNO3 |
|---|---|
| Molecular Weight | 169.0 g/mol |
| IUPAC Name | lithium;5-(difluoromethyl)-1,3-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C5H3F2NO3.Li/c6-4(7)3-2(5(9)10)8-1-11-3;/h1,4H,(H,9,10);/q;+1/p-1 |
| Standard InChI Key | BFOIIDZZSFUVSG-UHFFFAOYSA-M |
| Canonical SMILES | [Li+].C1=NC(=C(O1)C(F)F)C(=O)[O-] |
Introduction
Structural and Molecular Characteristics
The molecular formula of lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate is C₅H₃F₂LiN₂O₃, with a molecular weight of 188.03 g/mol. The oxazole core is a five-membered aromatic ring containing one oxygen and one nitrogen atom. The difluoromethyl (–CF₂H) group at position 5 introduces electron-withdrawing effects, which can stabilize the ring structure and influence reactivity. The carboxylate group (–COO⁻) at position 4 forms an ionic bond with the lithium cation, enhancing solubility in polar solvents.
Electronic and Steric Effects
The difluoromethyl group’s electronegativity alters the electron density of the oxazole ring, making it less susceptible to electrophilic attack compared to non-fluorinated analogs. This modification also increases metabolic stability, a trait observed in similar fluorinated compounds. The lithium ion’s small ionic radius (0.76 Å) allows for strong electrostatic interactions with the carboxylate, potentially affecting crystallization behavior and solid-state packing.
Synthesis and Characterization
Synthetic Routes
The synthesis of lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate likely involves a multi-step process:
-
Oxazole Ring Formation: Cyclization of an α-haloketone precursor with a carboxamide derivative under basic or acidic conditions. For example, reacting 4-chloroacetoacetate with a difluoromethyl-substituted urea could yield the oxazole scaffold.
-
Difluoromethylation: Introducing the –CF₂H group using reagents such as difluoromethyl iodide or sulfones. This step may require palladium catalysis or radical initiators to achieve regioselectivity.
-
Carboxylation and Lithium Exchange: Conversion of the carboxylic acid to its lithium salt via treatment with lithium hydroxide or lithium carbonate in aqueous or alcoholic solvents.
Analytical Validation
Key characterization methods include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the positions of the difluoromethyl and carboxylate groups.
-
Mass Spectrometry (MS): High-resolution MS to verify the molecular ion peak at m/z 188.03.
-
X-ray Diffraction (XRD): To resolve the crystal structure and lithium coordination geometry.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility | High in polar solvents (e.g., water, DMSO) due to ionic nature |
| Melting Point | Estimated 240–260°C (decomposition likely) |
| Stability | Hygroscopic; requires anhydrous storage |
| pKa (Carboxylic Acid) | ~2.5 (free acid form) |
The lithium salt’s solubility contrasts with the neutral oxazole acid, which would exhibit lower aqueous solubility. The difluoromethyl group’s lipophilicity (LogP ≈ 1.2) may enhance membrane permeability in biological systems.
Chemical Reactivity
Salt Displacement Reactions
The lithium cation can be replaced by other metals (e.g., sodium, potassium) via ion exchange, yielding salts with distinct solubility profiles. For example:
This property is exploitable in pharmaceutical formulations where counterion selection affects bioavailability.
Electrophilic Substitution
The electron-deficient oxazole ring undergoes electrophilic substitution at the 2-position. For instance, nitration with nitric acid/sulfuric acid mixtures would yield a nitro-substituted derivative:
Such reactions expand the compound’s utility as a synthetic intermediate.
Industrial and Research Applications
Pharmaceutical Development
As a bioisostere for carboxylic acids, this compound could replace less stable moieties in drug candidates. For example, replacing a tert-butyl group with difluoromethyl-oxazole carboxylate might improve metabolic half-life.
Materials Science
Lithium’s conductivity (10⁻⁴ S/cm) suggests applications in solid-state electrolytes for batteries. The oxazole ring’s rigidity could also aid in designing high-temperature polymers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume